molecular formula C19H23NO B11176756 N-tert-butyl-3,3-diphenylpropanamide

N-tert-butyl-3,3-diphenylpropanamide

Cat. No.: B11176756
M. Wt: 281.4 g/mol
InChI Key: PCTDWDWCPFLYDA-UHFFFAOYSA-N
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Description

N-tert-butyl-3,3-diphenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with two phenyl groups at the 3-position and a bulky tert-butyl group on the amide nitrogen. For example, carbodiimide-mediated coupling reactions (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) are commonly employed to form amide bonds between carboxylic acids and amines, as demonstrated in the synthesis of related diphenylpropanamide derivatives .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-tert-butyl-3,3-diphenylpropanamide

InChI

InChI=1S/C19H23NO/c1-19(2,3)20-18(21)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,20,21)

InChI Key

PCTDWDWCPFLYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-3,3-diphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylpropanoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-tert-butyl-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, synthesis yields, and applications of N-tert-butyl-3,3-diphenylpropanamide and related compounds:

Compound Substituents Molecular Formula Molecular Weight Synthesis Yield Key Applications/Findings
This compound tert-butyl (amide N), 3,3-diphenyl C₂₀H₂₃NO 297.41 g/mol Not reported Likely intermediate for bioactive analogs (inferred from related compounds)
D1 N-methyl, indole-acetamido, 3,3-diphenyl C₂₆H₂₃N₃O₂ 409.48 g/mol 60% HIV-1 capsid inhibitor; stabilizes viral hexamers
beta'-Phenylfentanyl 1-phenethylpiperidin-4-yl (amide N), 3,3-diphenyl C₂₈H₃₁N₂O 417.56 g/mol Not reported Opioid analog; regulated due to high potency and abuse potential
4f (tert-butylperoxy) tert-butylperoxy (3-position), N,3-diphenyl C₁₉H₂₃NO₃ 325.40 g/mol Not reported Synthetic intermediate for peroxidation-carbamoylation reactions
1v (acetoxyimino) acetoxyimino (3-position), N,3-diphenyl C₁₇H₁₇N₂O₃ 297.12 g/mol Not reported Substrate for oxidative dehydrogenative annulation; characterized by NMR and HRMS
N-benzyl-3,3-diphenylpropanamide benzyl (amide N), 3,3-diphenyl C₂₂H₂₁NO 315.41 g/mol Not reported Commercial chemical intermediate; no explicit bioactivity reported

Functional and Pharmacological Differences

  • Bioactivity: D1 and D2: Exhibit antiviral activity by stabilizing HIV-1 capsid hexamers, with D1 showing 60% yield and confirmed efficacy in molecular docking studies . beta'-Phenylfentanyl: A potent opioid with structural similarities to fentanyl; its piperidine substitution enhances µ-opioid receptor binding . this compound: No direct bioactivity reported, but tert-butyl groups in analogs (e.g., D4(R) ) improve metabolic stability.
  • Physicochemical Properties :

    • Lipophilicity : The tert-butyl group in this compound increases logP compared to N-methyl (D1) or N-benzyl analogs, influencing pharmacokinetics .
    • Steric Effects : Bulky substituents (e.g., tert-butyl in 4f ) may hinder binding in enzymatic pockets but enhance thermal stability.

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